

Application Notes and Protocols for the Synthesis of Tris(4-nitrophenyl)amine

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Compound of Interest

Compound Name: *Tris(4-nitrophenyl)amine*

Cat. No.: *B015934*

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Abstract

This document provides a detailed protocol for the synthesis of **Tris(4-nitrophenyl)amine**, a key intermediate in the development of advanced materials. **Tris(4-nitrophenyl)amine** and its derivatives are utilized in organic electronics, such as organic light-emitting diodes (OLEDs), and as hole-conducting materials in xerography. The synthesis outlined here is a nucleophilic aromatic substitution reaction, a variation of the Ullmann condensation, reacting 4-nitroaniline with 1-fluoro-4-nitrobenzene. This protocol is intended for researchers in chemistry and materials science.

Introduction

Tris(4-nitrophenyl)amine is a symmetrical triarylamine that serves as a versatile building block in organic synthesis.[1][2] Its electron-deficient nature, owing to the three nitro groups, makes it a valuable precursor for the synthesis of electroactive materials, dyes, and pharmacologically relevant molecules after reduction of the nitro groups to amines. The synthesis described herein is a robust and reproducible method for obtaining **Tris(4-nitrophenyl)amine** in good yield. The reaction proceeds via a nucleophilic substitution of 1-fluoro-4-nitrobenzene with 4-nitroaniline in the presence of a base.[3]

Reaction Scheme

The overall reaction for the synthesis of **Tris(4-nitrophenyl)amine** is depicted below:

*Scheme 1: Synthesis of **Tris(4-nitrophenyl)amine** from 4-nitroaniline and 1-fluoro-4-nitrobenzene.*

Experimental Protocol

This protocol is based on a modified literature procedure.[3]

3.1 Materials and Equipment

- Reagents:
 - 4-Nitroaniline
 - 1-Fluoro-4-nitrobenzene
 - Potassium carbonate (K_2CO_3), anhydrous
 - Dimethyl sulfoxide (DMSO), anhydrous
 - Hydrochloric acid (HCl), 1 M solution
 - Ethanol
 - Crushed ice
- Equipment:
 - Three-neck round-bottom flask
 - Magnetic stirrer and stir bar
 - Reflux condenser
 - Thermometer or temperature probe
 - Dropping funnel
 - Heating mantle

- Buchner funnel and filter flask
- Standard laboratory glassware

3.2 Synthesis Procedure

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 4-nitroaniline (3.0 g, 21.7 mmol, 1.0 equiv) and potassium carbonate (6.9 g, 49.9 mmol, 2.3 equiv) in dimethyl sulfoxide (10 mL).
- **Initial Stirring:** Stir the mixture at ambient temperature for 6 hours.
- **Addition of Reagent:** Add 1-fluoro-4-nitrobenzene (4.7 mL, 47.6 mmol, 2.2 equiv) dropwise to the reaction mixture using a dropping funnel.
- **Reaction:** Heat the mixture to 120 °C and maintain it under reflux for 48 hours.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature and then pour it onto crushed ice.
- **Precipitation:** Neutralize the mixture with a 1 M solution of hydrochloric acid until a yellow to orange precipitate forms.[3]
- **Isolation and Purification:** Filter the solid precipitate using a Buchner funnel and wash it with warm ethanol to obtain the final product.[3]

3.3 Characterization

The resulting product, **Tris(4-nitrophenyl)amine**, is an orange to brown solid.[1][3] The reported melting point is greater than 300 °C.[3][4]

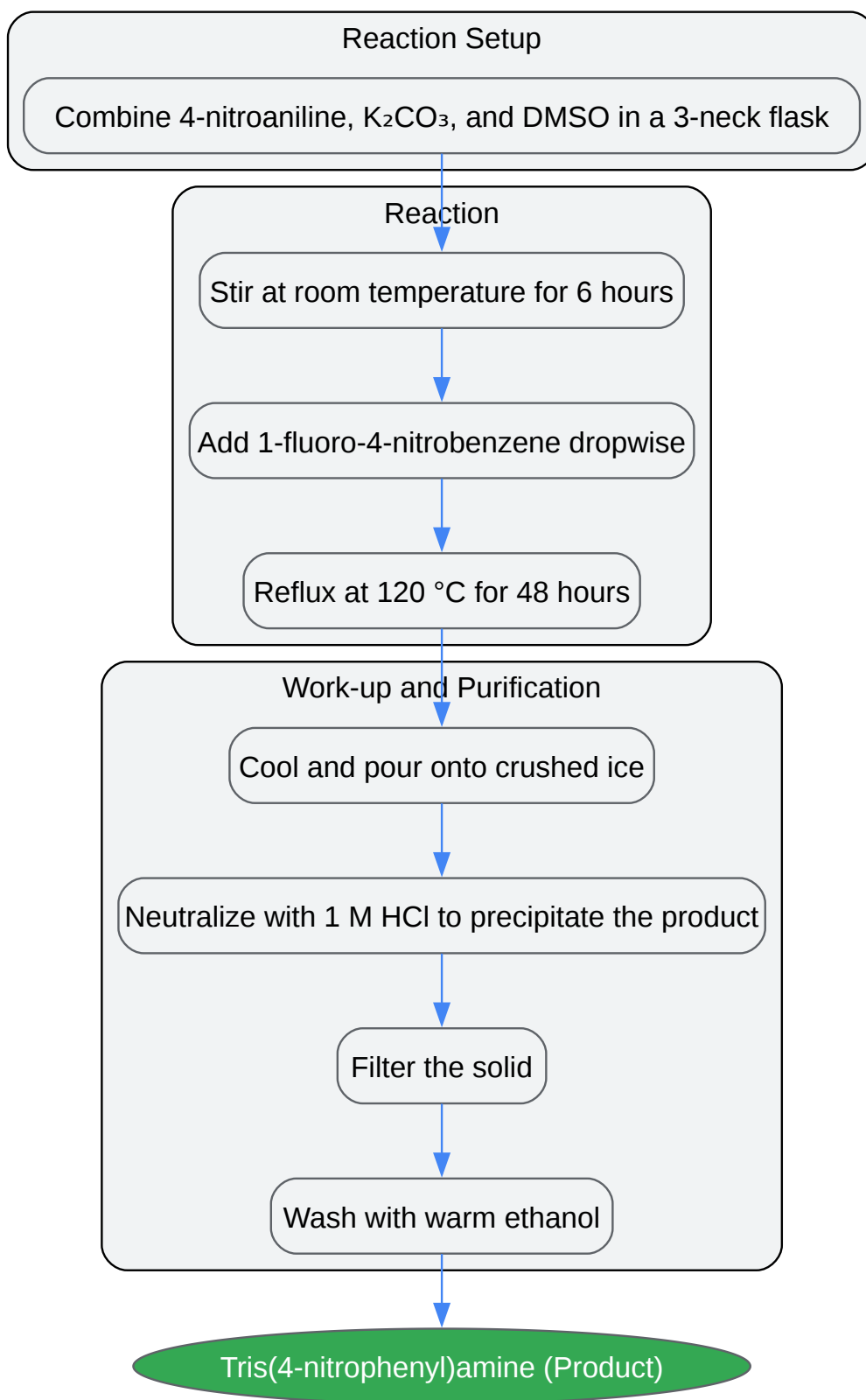
Data Presentation

The following table summarizes the quantitative data and key properties of the reactants and product.

Compound	Molecular Formula	Molar Mass (g/mol)	Quantity (g)	Moles (mmol)	Equivalents
4-Nitroaniline	C ₆ H ₆ N ₂ O ₂	138.12	3.0	21.7	1.0
1-Fluoro-4-nitrobenzene	C ₆ H ₄ FNO ₂	141.10	~6.71	47.6	2.2
Potassium Carbonate	K ₂ CO ₃	138.21	6.9	49.9	2.3
Tris(4-nitrophenyl)amine	C ₁₈ H ₁₂ N ₄ O ₆	380.31	6.4	16.8	-
Product Yield	77%				
Melting Point	>300 °C				

Experimental Workflow Diagram

The logical flow of the experimental protocol is illustrated in the following diagram.



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